シルデナフィル

概要

説明

Sildenafil is a medication primarily used to treat erectile dysfunction and pulmonary arterial hypertension. It is sold under the brand name Viagra, among others. Sildenafil works by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), which regulates blood flow in the penis .

作用機序

- Sildenafil inhibits PDE-5, allowing cGMP to accumulate, further promoting smooth muscle relaxation and blood flow .

- In pulmonary arterial hypertension (PAH), Sildenafil also relaxes pulmonary vasculature, improving blood flow .

- Excretion : Approximately 80% of metabolites are excreted in feces, and 13% in urine. Clearance is reduced in hepatic cirrhosis and severe renal impairment .

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

科学的研究の応用

Sildenafil has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of phosphodiesterase inhibitors.

Biology: Investigated for its effects on cellular signaling pathways.

Medicine: Widely used to treat erectile dysfunction and pulmonary arterial hypertension.

Industry: Used in the formulation of various pharmaceutical products.

生化学分析

Biochemical Properties

Sildenafil works by increasing blood flow to the penis, which helps and keeps it erect for longer duration . It interacts with enzymes such as phosphodiesterase type 5 (PDE5), inhibiting its activity and leading to an increase in cyclic guanosine monophosphate (cGMP) levels . This results in smooth muscle relaxation and increased blood flow .

Cellular Effects

Sildenafil influences cell function by altering cell signaling pathways. It increases the levels of cGMP, a second messenger involved in the regulation of ion channels, glycogenolysis, and cellular apoptosis . This can lead to changes in gene expression and cellular behavior .

Molecular Mechanism

Sildenafil exerts its effects at the molecular level by binding to the active site of PDE5, inhibiting its activity, and leading to an accumulation of cGMP . This results in the activation of cGMP-dependent protein kinases, which then phosphorylate certain proteins, leading to the relaxation of smooth muscle cells and vasodilation .

Temporal Effects in Laboratory Settings

After taking a dose of sildenafil, its effect will gradually decrease over a few hours . There usually occurs low levels of the drug in the body after about 4 hours, a point at which the drug effect disappears . It can actually take about 24 hours for sildenafil to be completely removed from the body system .

Dosage Effects in Animal Models

The effects of sildenafil vary with different dosages in animal models. At therapeutic doses, sildenafil can effectively alleviate symptoms of erectile dysfunction. At high doses, it may cause side effects such as flushing, dyspepsia, and visual disturbances .

Metabolic Pathways

Sildenafil is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme and to a lesser extent by CYP2C9 . Its main circulating metabolite results from N-demethylation of sildenafil .

Transport and Distribution

Sildenafil is distributed into tissues at therapeutic concentrations, where it selectively inhibits PDE5 and enhances the effect of nitric oxide, a smooth muscle relaxant . This results in vasodilation and increased inflow of blood into the spongy tissue of the penis, causing an erection .

Subcellular Localization

Sildenafil, as a small molecule, can diffuse freely across cell membranes. Once inside the cell, it localizes to the cytoplasm where it can bind to and inhibit PDE5, its target enzyme .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of sildenafil involves several key steps. One common method starts with the chlorosulfonation of 2-ethoxybenzene, followed by a sulfonamide reaction with N-methylpiperazine. The final step involves the formation of sildenafil citrate through a salifying and refining process .

Industrial Production Methods

In industrial settings, sildenafil is often produced using a combination of organic solvents and inorganic proton scavengers. The process typically involves the reaction of benzene sulfonyl chloride with N-methyl piperazine in the presence of an organic solvent .

化学反応の分析

Types of Reactions

Sildenafil undergoes various chemical reactions, including:

Oxidation: Sildenafil can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups in sildenafil.

Substitution: Substitution reactions can occur at different positions on the sildenafil molecule.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of sildenafil include:

Chlorosulfonic acid: Used in the initial chlorosulfonation step.

N-methylpiperazine: Used in the sulfonamide reaction.

Organic solvents: Such as benzene and ethanol.

Major Products

The major products formed from these reactions include sildenafil citrate and various metabolites that result from oxidation and reduction reactions .

類似化合物との比較

Similar Compounds

Tadalafil: Another PDE5 inhibitor used to treat erectile dysfunction and benign prostatic hyperplasia.

Vardenafil: Similar to sildenafil, used to treat erectile dysfunction.

Avanafil: A newer PDE5 inhibitor with a faster onset of action

Uniqueness

Sildenafil is unique in its specific inhibition of PDE5 and its well-documented efficacy and safety profile. It was the first oral treatment approved for erectile dysfunction and has a well-established history of use .

特性

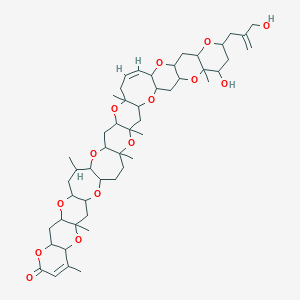

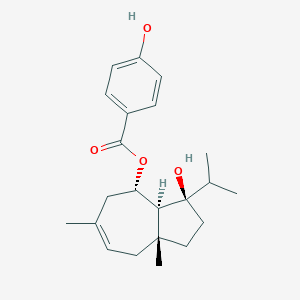

IUPAC Name |

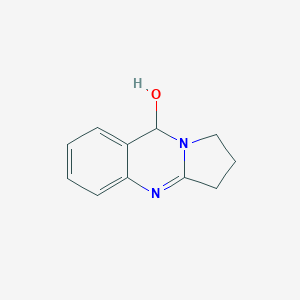

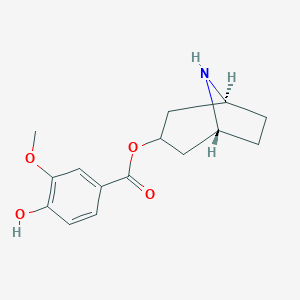

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRNXUUZRGQAQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

171599-83-0 (citrate) | |

| Record name | Sildenafil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023579 | |

| Record name | Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sildenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

White to off-white crystalline powder; solubility in water: 3.5 mg/mL /Sildenafil citrate/ | |

| Record name | Sildenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SILDENAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Sildenafil is an oral therapy for erectile dysfunction. In the natural setting, i.e. with sexual stimulation, it restores impaired erectile function by increasing blood flow to the penis. The physiological mechanism responsible for the erection of the penis involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. Nitric oxide then activates the enzyme guanylate cyclase, which results in increased levels of cyclic guanosine monophosphate (cGMP), producing smooth muscle relaxation in the corpus cavernosum and allowing inflow of blood. Sildenafil is a potent and selective inhibitor of cGMP specific phosphodiesterase type 5 (PDE5) in the corpus cavernosum, where PDE5 is responsible for degradation of cGMP. Sildenafil has a peripheral site of action on erections. Sildenafil has no direct relaxant effect on isolated human corpus cavernosum but potently enhances the relaxant effect of NO on this tissue. When the NO/cGMP pathway is activated, as occurs with sexual stimulation, inhibition of PDE5 by sildenafil results in increased corpus cavernosum levels of cGMP. Therefore sexual stimulation is required in order for sildenafil to produce its intended beneficial pharmacological effects. Moreover, apart from the presence of PDE5 in the corpus cavernosum of the penis, PDE5 is also present in the pulmonary vasculature. Sildenafil, therefore, increases cGMP within pulmonary vascular smooth muscle cells resulting in relaxation. In patients with pulmonary arterial hypertension, this can lead to vasodilation of the pulmonary vascular bed and, to a lesser degree, vasodilatation in the systemic circulation., Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for degrading cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By diminishing the effect of PDE5, sildenafil facilitates the effect of nitric oxide during sexual stimulation; cGMP levels increase, smooth muscle relaxes, and blood flows into the corpus cavernosum, producing an erection. Without sexual stimulation, sildenafil has no effect on erections., It has been extensively demonstrated that hydrogen sulfide (H2S) is implicated is several physiological and pathological conditions. In particular, it has been shown that H2S causes relaxation in human penile tissues and inhibits phosphodiesterase (PDE) activity in vessels. Beside sildenafil increases H2S generation in human bladder and tadalafil in myocardial tissues. Therefore, /the/ aim /of the study/ was to demonstrate the link between H2S and PDE-5 in mice corpus cavernosum tissues. ... The effects of sildenafil (10 uM, 0.5 hr); PDE-5 inhibitor, on H2S production as well as the H2S -induced relaxations in mice penile tissues /was investigated/. Penile tissues from CD1 mouse corpus cavernosum (MCC) were used. Functional studies were performed by myograph in Krebs solution. Western blot analysis was performed in order to evaluate CBS and CSE expression and methylene blue assay for measurement of H2S levels. In order to investigate functional significance of H2S on sildenafil-induced augmentation of endothelial relaxation in MCC the sildenafil effect was evaluated on acetylcholine (ACh), L-cysteine and NaHS-induced relaxations in presence or not of CSE enzyme inhibitor PPG (10 uM, 0.5 hr). In order to achieve this issue the H2S production in MCC tissues was also evaluated by incubating the penile tissue with sildenafil in presence or absence of the CSE inhibitor PPG (10 uM, 0.5 hr) Both CBS and CSE were expressed in MCC and the enzymes efficiently converted L-cysteine into H2S. Further /it was shown/ that sildenafil caused a significant increase in H2S production and this augmentation was reversed by CSE inhibition. /It was/ found that sildenafil induced an increase in both ACh and L-cysteine-induced relaxations and these augmentations reversed by CSE inhibitor PPG in MCC pre-contracted with phenylephrine (3.10-5M). Beside sildenafil did not significantly increase the NaHS -induced relaxations. Therefore /it was/ suggested that both gaseous transmitters NO and H2S affect sildenafil action. In particular ... results demonstrate that sildenafil effect is partially mediated by H2S pathway. Thus, H2S signaling may represent a new mechanism involved in the effect of sildenafil on erectile dysfunction., Sildenafil citrate (Viagra), a cGMP-selective phosphodiesterase (PDE) inhibitor, is widely used to treat erectile dysfunction and pulmonary arterial hypertension. In contrast to its well established action on erectile dysfunction, little is known on the action of sildenafil on cGMP/cAMP signaling and testicular steroidogenesis. This study was designed to assess the effects of prolonged sildenafil treatment on NO synthase-dependent signaling and steroidogenic function of rat Leydig cells. Male adult rats were treated with Viagra (1.25 mg/kg body wt) daily for 30 days. /Studies indicate/, serum testosterone and ex vivo testosterone production significantly increased in sildenafil-treated animals. Human chorionic gonadotropin-stimulated testosterone production and cAMP accumulation were also significantly higher in Leydig cells obtained from sildenafil-treated rats. The expression of soluble guanylyl cyclase (GUCY1) subunits (Gucy1a1, Gucy1b1) significantly increased; cAMP-specific Pde4a, cGMP-specific Pde6c, and dual Pde1c and Nos2 were inhibited and expression of Nos3, protein kinase G1 (Pkg1), and Pde5 remained unchanged. Treatment of purified Leydig cells with NO donor caused a dose-dependent increase in both testosterone and cGMP production. Testosterone and cGMP production was significantly higher in Leydig cells obtained from sildenafil-treated animals. The stimulatory effect of NO donor was significantly enhanced by saturating concentrations of hCG in both Leydig cells obtained from control and sildenafil-treated animals. Occurrence of mature steroidogenic acute regulatory protein also increased in sildenafil treated animals in accord with increased cAMP and cGMP production. In summary, inhibition of PDE activity during prolonged sildenafil treatment increased serum testosterone level and Leydig cells' steroidogenic capacity by coordinated stimulatory action on cAMP and cGMP signaling pathway. | |

| Record name | Sildenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SILDENAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

139755-83-2 | |

| Record name | Sildenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139755-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sildenafil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sildenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulphonyl)-phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-on | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M7OB98Y7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SILDENAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sildenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189-190 °C, 187-189 °C | |

| Record name | Sildenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SILDENAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sildenafil interact with its target, phosphodiesterase type 5 (PDE5)?

A1: Sildenafil acts as a potent and selective inhibitor of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. By binding to the active site of PDE5, sildenafil prevents the breakdown of cGMP, leading to increased intracellular cGMP levels.

Q2: What are the downstream effects of increased cGMP levels due to sildenafil inhibition of PDE5?

A2: Elevated cGMP levels, resulting from sildenafil's inhibition of PDE5, lead to smooth muscle relaxation in various tissues, including the corpus cavernosum of the penis [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This relaxation is crucial for the physiological process of penile erection. In addition, sildenafil's effects on cGMP levels have been explored in other areas such as pulmonary hypertension [, , , , , , , , , , , , , , , , , , , , , , , , , ], cardiac function [, ], and even cancer research [].

Q3: What is the molecular formula and weight of sildenafil?

A3: Sildenafil citrate, the salt form commonly used in pharmaceutical formulations, has the molecular formula C22H30N6O4S·C6H8O7 and a molecular weight of 666.7 g/mol.

Q4: Is there any spectroscopic data available for sildenafil?

A4: Spectroscopic techniques, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV), have been employed to quantify sildenafil in various samples, including coffee powder and pharmaceutical formulations [, ]. These techniques leverage sildenafil's characteristic UV absorbance for accurate detection and quantification.

Q5: How does sildenafil behave under high-stress conditions?

A6: Accelerated stability studies on sildenafil topical delivery systems, such as hydrogels and emulgels, have demonstrated that the formulations retain their original physicochemical properties under high-stress conditions []. This suggests a relatively robust stability profile for sildenafil when formulated appropriately for topical application.

Q6: What is the typical time to reach peak plasma concentration (Tmax) and half-life (T1/2) of sildenafil and its metabolite N-desmethyl sildenafil in healthy Chinese subjects?

A7: A study in healthy Chinese subjects indicated that the Tmax of sildenafil and its metabolite N-desmethyl sildenafil was approximately 0.9 hours and 1 hour, respectively []. The T1/2 was determined to be 2.4 hours for sildenafil and 3.7 hours for N-desmethyl sildenafil [].

Q7: How long does sildenafil remain effective in men with erectile dysfunction?

A8: Research suggests that sildenafil can improve erectile function for a duration longer than previously reported []. A study utilizing penile plethysmography and self-assessments showed that sildenafil's effects on erectile function could persist up to 12 hours after administration [].

Q8: Has sildenafil been shown to protect against ischemia/reperfusion injury in animal models?

A9: Preclinical studies have demonstrated that sildenafil possesses cardioprotective effects against ischemia/reperfusion injury [, ]. These studies highlight the potential therapeutic value of sildenafil in mitigating the damage caused by ischemia and subsequent reperfusion in various organs.

Q9: Are there any studies investigating the impact of sildenafil on cancer cell growth?

A10: Research has explored the potential anti-cancer effects of sildenafil [, ]. While in vitro studies have shown sildenafil's ability to induce apoptosis in certain cancer cell lines, in vivo studies in an orthotopic prostate cancer model did not show a significant effect on tumor growth or metastasis with continuous sildenafil administration [].

Q10: What are the effects of sildenafil on bone marrow progenitor cells in the context of pulmonary hypertension?

A11: Studies in rats exposed to chronic hypoxia, a model of pulmonary hypertension, indicate that sildenafil can reduce the recruitment of bone marrow-derived progenitor cells to the lungs []. This suggests a potential role of sildenafil in mitigating pulmonary remodeling associated with pulmonary hypertension.

Q11: Does sildenafil impact inflammation and apoptosis in the context of bladder injury?

A12: Research in a rat model of bladder ischemia/reperfusion injury demonstrates that sildenafil, along with metformin, can attenuate inflammation and suppress apoptosis []. This suggests a potential protective effect of sildenafil against bladder injury through modulation of inflammatory and apoptotic pathways.

Q12: Does sildenafil have any effects on bone morphogenetic protein (BMP) signaling in the pulmonary circulation?

A13: Studies have shown that sildenafil can enhance canonical BMP signaling in pulmonary artery smooth muscle cells both in vitro and in vivo []. This finding suggests a novel mechanism of action for sildenafil in the treatment of pulmonary arterial hypertension.

Q13: What analytical methods are used to quantify sildenafil and its metabolites in biological samples?

A14: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been successfully employed to quantify sildenafil and N-desmethyl sildenafil in plasma samples, allowing for accurate assessment of pharmacokinetic parameters [].

Q14: Are there any analytical methods for detecting sildenafil in herbal products?

A15: High-performance liquid chromatography (HPLC) coupled with solid phase extraction (SPE) has been optimized for the quantitative analysis of sildenafil citrate in male stamina-enhancing herbal products []. This method ensures the accurate identification and quantification of sildenafil adulteration in herbal remedies.

Q15: Are there any known sildenafil analogues and how do their structural modifications affect their activity?

A16: Research has identified various sildenafil analogues, including thiohomo sildenafil, thiosildenafil, thiodymethyl sildenafil, and others []. The presence of these analogues in adulterated products highlights the need for analytical methods capable of detecting a wide range of sildenafil-related compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile](/img/structure/B83.png)

![[(6S,9S,12R,13S,14S,19S,22S,23S,25R)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate](/img/structure/B94.png)